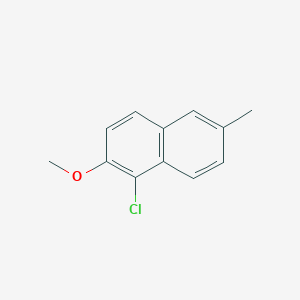
1-Chloro-2-methoxy-6-methylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-methoxy-6-methylnaphthalene is an organic compound with the molecular formula C12H11ClO It is a derivative of naphthalene, characterized by the presence of a chlorine atom, a methoxy group, and a methyl group attached to the naphthalene ring system
Métodos De Preparación
The synthesis of 1-Chloro-2-methoxy-6-methylnaphthalene typically involves the chlorination of 2-methoxy-6-methylnaphthalene. The reaction is carried out under controlled conditions using chlorine gas in the presence of a suitable catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the desired product .
Industrial production methods may involve large-scale chlorination processes with continuous monitoring and control to ensure consistent quality and efficiency. The use of advanced catalytic systems and reaction engineering techniques can further enhance the production process.
Análisis De Reacciones Químicas
1-Chloro-2-methoxy-6-methylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium amide or thiourea.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form 1-methoxy-2-methyl-6-naphthol using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-Chloro-2-methoxy-6-methylnaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving naphthalene derivatives.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Chloro-2-methoxy-6-methylnaphthalene involves its interaction with specific molecular targets and pathways. The chlorine atom and methoxy group play crucial roles in its reactivity and binding affinity to target molecules. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes and cellular functions .
Comparación Con Compuestos Similares
1-Chloro-2-methoxy-6-methylnaphthalene can be compared with other naphthalene derivatives, such as:
1-Chloro-2-methylnaphthalene: Lacks the methoxy group, leading to different chemical properties and reactivity.
2-Methoxy-6-methylnaphthalene:
1-Methylnaphthalene: Lacks both the chlorine and methoxy groups, resulting in significantly different chemical behavior.
The presence of both chlorine and methoxy groups in this compound makes it unique and valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C12H11ClO |
|---|---|
Peso molecular |
206.67 g/mol |
Nombre IUPAC |
1-chloro-2-methoxy-6-methylnaphthalene |
InChI |
InChI=1S/C12H11ClO/c1-8-3-5-10-9(7-8)4-6-11(14-2)12(10)13/h3-7H,1-2H3 |
Clave InChI |
COHPDOLAEGPGGD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C(=C(C=C2)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


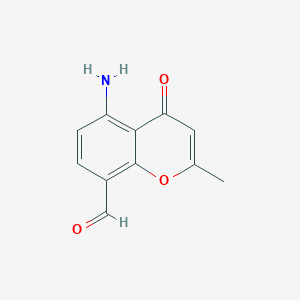
![6-methoxy-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11894806.png)

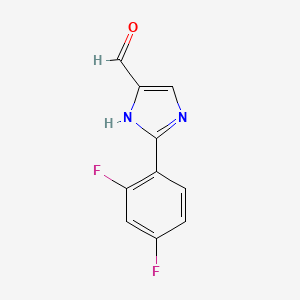

![6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B11894831.png)
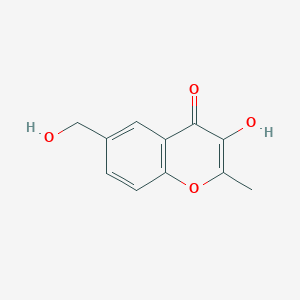


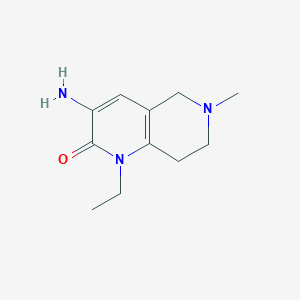
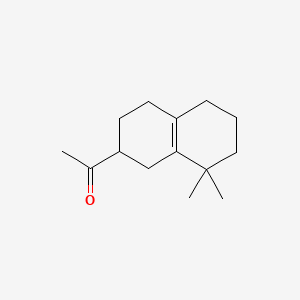

![2-(Cyclopropylmethyl)-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11894879.png)
![Cyclopropanol, 1-[(1,2,3,4-tetrahydro-1-isoquinolinyl)methyl]-](/img/structure/B11894883.png)
